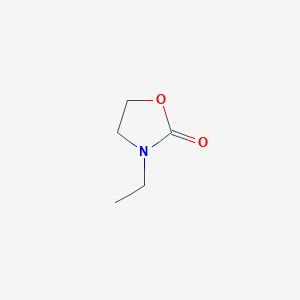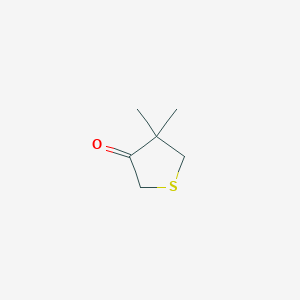
potassium (3-chloropropyl)trifluoroboranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (3-chloropropyl)trifluoroboranuide is a member of the potassium organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. These compounds are characterized by the presence of a trifluoroborate group attached to an organic moiety, in this case, a 3-chloropropyl group. Potassium organotrifluoroborates have gained significant attention due to their applications in synthetic chemistry, particularly in cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium (3-chloropropyl)trifluoroboranuide typically involves the reaction of 3-chloropropylboronic acid with potassium fluoride and boron trifluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride. The general reaction scheme is as follows:
3-chloropropylboronic acid+BF3+KF→potassium (3-chloropropyl)trifluoroboranuide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Potassium (3-chloropropyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophilic partner to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Strong Bases: Such as potassium hydroxide or sodium hydroxide, used in substitution reactions to deprotonate the nucleophile.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the major product is typically a biaryl compound.
Aplicaciones Científicas De Investigación
Potassium (3-chloropropyl)trifluoroboranuide has a wide range of applications in scientific research, including:
Synthetic Chemistry: Used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Used in the preparation of advanced materials, such as polymers and nanomaterials.
Biological Research: Investigated for its potential biological activity and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of potassium (3-chloropropyl)trifluoroboranuide in chemical reactions involves the activation of the trifluoroborate group, which acts as a nucleophile. In cross-coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium 3-cyanophenyltrifluoroborate
Uniqueness
Potassium (3-chloropropyl)trifluoroboranuide is unique due to the presence of the 3-chloropropyl group, which imparts distinct reactivity and properties compared to other potassium organotrifluoroborates. This uniqueness makes it particularly useful in specific synthetic applications where the 3-chloropropyl group can participate in further chemical transformations.
Propiedades
Número CAS |
569370-68-9 |
|---|---|
Fórmula molecular |
C3H6BClF3K |
Peso molecular |
184.4 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




